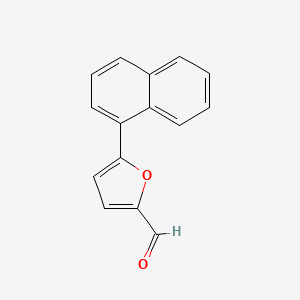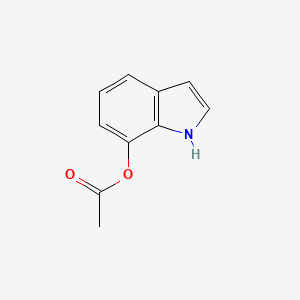![molecular formula C8H5IS B1338381 3-Iodobenzo[b]thiophene CAS No. 36748-88-6](/img/structure/B1338381.png)
3-Iodobenzo[b]thiophene
Overview
Description
3-Iodobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5IS and its molecular weight is 260.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Mediated Synthesis
3-Iodobenzo[b]thiophene serves as a crucial intermediate in the palladium-mediated synthesis of tubulin binding agents, highlighting its role in developing compounds with potential anticancer properties. This methodology allows for the efficient construction of 2,3-disubstituted benzo[b]thiophenes through sequential coupling and iodocyclization reactions (Flynn, Verdier-Pinard, & Hamel, 2001).
Library Generation through Parallel Synthesis
The versatility of this compound is further demonstrated in the generation of a multi-substituted benzo[b]thiophene library. This approach employs electrophilic cyclization and palladium-catalyzed cross-coupling reactions, showcasing the compound’s utility in creating diverse chemical libraries for screening purposes (Cho et al., 2009).
Synthesis of Methyl Sulfone-Containing Derivatives
Another significant application involves the synthesis of medicinally relevant, methyl sulfone-substituted benzo[b]thiophenes. This process utilizes palladium-catalyzed substitution reactions of 3-Iodobenzo[b]thiophenes, illustrating the compound’s role in the development of drug-like molecules (Cho, Neuenswander, & Larock, 2010).
Iodocyclization for Heterocycle Construction
The construction of the benzo[b]thiophene core structure via iodocyclization represents a crucial step in synthesizing various heterocycles used in drugs treating conditions such as osteoporosis and asthma. This method exemplifies the compound’s significance in facilitating the synthesis of complex molecular architectures under mild conditions (Kesharwani et al., 2014).
Electrophilic Cyclization Mechanisms
An efficient synthesis of 3-iodobenzo[b]furans through iodocyclization of alkynes demonstrates the broad applicability of similar methodologies for constructing diverse heterocyclic structures, underscoring the role of this compound in enabling versatile synthetic routes (Okitsu et al., 2008).
Safety and Hazards
Future Directions
The reported methodologies may be used to synthesize more functionalized benzo[b]thiophene structures that can be used in both biomedical and organic electronic applications . Benzo[b]thiophenes have diverse applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and antiinflammatory activities . The use of benzo[b]thiophene derivatives in other fields has also been reported .
Mechanism of Action
Target of Action
3-Iodobenzo[b]thiophene is a type of 1-benzothiophene , which are aromatic heterocyclic compounds containing the benzo[b]thiophene ring system . The primary targets of this compound include Prothrombin, Trypsin-1, and Urokinase-type plasminogen activator . These targets play crucial roles in blood coagulation and fibrinolysis, which are essential processes in the human body.
Mode of Action
The synthesis of this compound involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
The synthesis of this compound involves the reaction of aryne intermediates with a variety of sulfides, which are attractive methods for preparing a wide range of organosulfur compounds .
Result of Action
It is known that the compound has the potential to be used in a broad range of research fields, including pharmaceutical sciences and materials chemistry .
Biochemical Analysis
Biochemical Properties
3-Iodobenzo[b]thiophene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of diverse chemical structures. For instance, this compound has been shown to undergo electrophilic cyclization reactions, which are catalyzed by enzymes such as cytochrome P450 . This interaction leads to the formation of stable heterocyclic compounds that can be further modified for pharmaceutical applications. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially influencing cellular redox balance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as increased antioxidant activity and enhanced cellular defense mechanisms against oxidative stress . Furthermore, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby modulating biochemical pathways . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions ultimately lead to changes in gene expression, as this compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways . These temporal effects are important for understanding the potential therapeutic applications of this compound and its long-term impact on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant activity and improving cellular defense mechanisms . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing adverse effects . These findings are crucial for determining the safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, facilitating its conversion into different metabolites . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the efficiency of biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the bioavailability and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and oxidative metabolism . Additionally, this compound can accumulate in the nucleus, affecting gene expression and cellular signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-iodo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKQNXIPVCRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455143 | |
| Record name | 3-Iodobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36748-88-6 | |
| Record name | 3-Iodobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


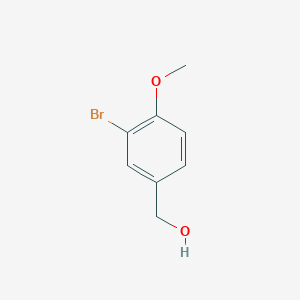

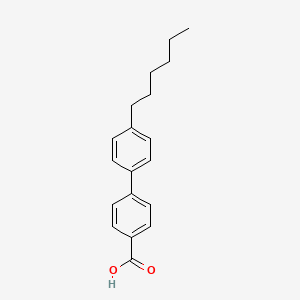
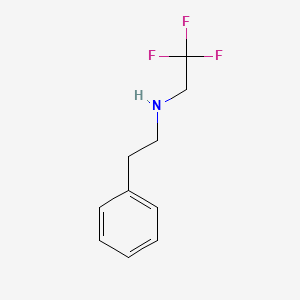



![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)

